2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

Catalog No.
S13835298
CAS No.
M.F
C10H17NOS
M. Wt
199.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

Product Name

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

IUPAC Name

2-(1-thiophen-2-ylethylamino)butan-1-ol

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

InChI

InChI=1S/C10H17NOS/c1-3-9(7-12)11-8(2)10-5-4-6-13-10/h4-6,8-9,11-12H,3,7H2,1-2H3

InChI Key

FFUAMZQJCPNYJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CS1

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol is an organic compound characterized by the molecular formula C10H17NOSC_{10}H_{17}NOS. This compound features a thiophene ring, an amino group, and a hydroxyl group attached to a butane chain, which contributes to its unique chemical properties. The presence of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The amino group can be reduced to form a primary amine.
  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Electrophilic substitution may involve reagents like halogens or nitrating agents.

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.
  • Reduction: Formation of primary amines.
  • Substitution: Formation of halogenated or nitrated thiophene derivatives.

Research indicates that 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol exhibits potential biological activity. It has been investigated for its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, which can lead to anti-inflammatory effects. Its structure suggests possible antimicrobial properties, though further studies are necessary to fully elucidate its biological mechanisms.

The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol typically involves:

  • Reaction of Thiophene Derivatives: A common method is the reaction of thiophene derivatives with butanal in the presence of reducing agents.
  • Intermediate Formation: For example, thiophene-2-ethylamine can be reacted with butanal to yield the desired product through reduction processes.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation or chromatography are often utilized.

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol has several applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
  • Industry: Utilized in the development of advanced materials and as precursors for pharmaceutical synthesis.

The interaction studies surrounding 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol focus on its mechanism of action involving binding to specific enzymes or receptors. This interaction may inhibit certain biochemical pathways, particularly those involved in inflammation, highlighting its potential utility in therapeutic applications.

Similar Compounds

  • Thiophene-2-ethylamine: A related compound that shares structural features but lacks the hydroxyl group.
  • 2-Thiopheneethanol: Another thiophene derivative that contains a hydroxyl group but differs in substitution patterns.

Uniqueness

The uniqueness of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol lies in its combination of both amino and hydroxyl functional groups. This distinct feature confers unique chemical reactivity and potential biological activity compared to similar compounds, making it versatile for various applications in research and industry.

Compound NameStructural FeaturesUnique Characteristics
2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-olContains both amino and hydroxyl groupsVersatile reactivity; potential biological activity
Thiophene-2-ethylamineAmino group onlyLacks hydroxyl functionality
2-ThiopheneethanolHydroxyl group onlyDifferent substitution pattern

This comprehensive overview highlights the significance of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol in various scientific fields, emphasizing its synthesis, reactions, biological activities, and applications while comparing it with similar compounds to underline its unique attributes.

Nucleophilic Addition Strategies for Thiophene-Ethylamine Derivatives

Nucleophilic addition plays a central role in constructing the thiophene-ethylamine backbone of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol. A prominent method involves the amine-mediated ring-opening of electron-withdrawing-group-activated 2-methylene-1,3-dithioles, which proceeds via a nucleophilic vinylic substitution (SNV) mechanism. Primary aliphatic amines such as n-butylamine and ethanolamine attack the electrophilic vinylcarbon atom adjacent to the methyl group, forming enamine intermediates that undergo intramolecular cyclization to yield thiophene derivatives (Figure 1). This strategy achieves 73–78% yields under mild, metal-free conditions, making it suitable for functionalized thiophene cores.

Alternative routes utilize Grignard reagents to form critical carbon–carbon bonds. For example, 2-bromothiophene reacts with magnesium in anhydrous tetrahydrofuran to generate a thiophenylmagnesium bromide intermediate, which subsequently reacts with nitroethylene to form β-nitrothiophene derivatives. Catalytic hydrogenation (10 MPa H₂, 120°C, 12 hours) then reduces the nitro group to the primary amine, completing the ethylamine sidechain. This two-step process delivers 2-thiopheneethylamine in 80% isolated yield when optimized with Pd/C catalysts.

Table 1: Comparison of Nucleophilic Addition Methods

MethodReagentsYield (%)Conditions
SNV ring-openingn-Butylamine, THF73–7880°C, 6 hours
Grignard/hydrogenationMg, nitroethylene, H₂80120°C, 12 hours

Reductive Amination Approaches in β-Amino Alcohol Synthesis

Reductive amination efficiently introduces the β-amino alcohol moiety. The (R)-selective ω-transaminase MVTA from Mycobacterium vanbaalenii catalyzes asymmetric reductive amination of α-hydroxy ketones like 2-hydroxyacetophenone, producing (S)-2-amino-2-phenylethanol with >99% enantiomeric excess and 80–99% conversion. This enzymatic method operates at 10–300 mM substrate concentrations, achieving volumetric productivities of 68.6 g/L/day in resting E. coli cell systems.

Chemical reductive amination routes employ sodium cyanoborohydride or hydrogenation catalysts. For instance, 2-thiopheneacetaldehyde reacts with butylamine in methanol under 0.6 MPa H₂ pressure using Raney nickel, yielding 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol in 71% isolated yield after purification. Kinetic studies reveal that maintaining pH 7–8 during the reaction minimizes imine hydrolysis side reactions, improving overall efficiency.

Solvent System Optimization for Improved Reaction Yields

Solvent polarity critically influences reaction rates and selectivity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the nucleophilicity of amines in SNV reactions, increasing ring-opening rates by 40% compared to toluene. Conversely, Grignard reactions require anhydrous ethers or tetrahydrofuran to prevent protonolysis of the organomagnesium intermediate.

Table 2: Solvent Effects on Key Reaction Steps

Reaction StepOptimal SolventYield Increase (%)
SNV ring-openingDMSO40
Grignard formationTHF25
Reductive aminationMethanol18

Mixed solvent systems further optimize performance. A 1:1 toluene-THF mixture improves the solubility of 2-bromothiophene during Grignard reagent formation, reducing reaction time from 12 to 8 hours. Post-reaction aqueous workups using dichloromethane/water (3:1 v/v) achieve 98% recovery of the β-amino alcohol product.

Continuous Flow Reactor Applications in Large-Scale Production

Continuous flow reactors address scalability challenges in thiophene-ethylamine synthesis. A three-stage system integrates:

  • Grignard Formation: Tetrahydrofuran and magnesium chips flow through a packed-bed reactor at 20°C, residence time 30 minutes.
  • Nucleophilic Addition: The Grignard intermediate reacts with nitroethylene in a microchannel reactor (50°C, 10 MPa).
  • Catalytic Hydrogenation: Pd/C cartridges facilitate H₂-mediated nitro reduction at 120°C, achieving 85% conversion per pass.

This setup reduces batch cycle times from 24 hours to 3.5 hours and improves space-time yields by 300% compared to traditional autoclave methods. Enzyme immobilization techniques further enhance continuous bioprocessing; MVTA transaminase immobilized on chitosan beads retains 90% activity over 15 reaction cycles in reductive amination.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

199.10308534 g/mol

Monoisotopic Mass

199.10308534 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types